molecular formula C12H15F3O2 B13260087 1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol

1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol

Cat. No.: B13260087
M. Wt: 248.24 g/mol
InChI Key: OWVUJVOAWUFUTL-UHFFFAOYSA-N
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Description

1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone

Uniqueness: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol

InChI

InChI=1S/C12H15F3O2/c1-7(2)11(16)9-5-4-8(17-3)6-10(9)12(13,14)15/h4-7,11,16H,1-3H3

InChI Key

OWVUJVOAWUFUTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)OC)C(F)(F)F)O

Origin of Product

United States

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